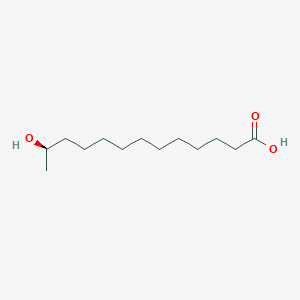

(12R)-12-hydroxytridecanoic acid

Description

Chemical Identity and Nomenclature

(12R)-12-hydroxytridecanoic acid belongs to the class of organic compounds known as (ω−1)-hydroxy fatty acids, representing tridecanoic acid modified by the addition of a hydroxyl group at the 12-position. The systematic nomenclature reflects both the carbon chain length and the precise positioning of functional groups, with the "12R" designation indicating the absolute stereochemical configuration at the hydroxyl-bearing carbon center. This compound possesses the molecular formula C₁₃H₂₆O₃ and maintains the characteristic carboxylic acid functionality that defines all fatty acids, while the hydroxyl substitution at the penultimate carbon position creates additional chemical complexity and biological significance.

The nomenclature system employed for this compound follows established International Union of Pure and Applied Chemistry conventions, where the carbon chain numbering begins from the carboxyl carbon. The designation "tridecanoic acid" indicates a thirteen-carbon saturated fatty acid chain, while the "12-hydroxy" prefix specifies the location of the hydroxyl functional group. The stereochemical descriptor "(12R)" provides critical information about the three-dimensional arrangement of atoms around the chiral center, distinguishing this enantiomer from its (12S) counterpart. This precise nomenclature system ensures unambiguous identification and facilitates accurate communication within the scientific community regarding the compound's structural properties.

The chemical identity of (12R)-12-hydroxytridecanoic acid encompasses multiple classification levels within organic chemistry taxonomy. At the broadest level, it belongs to the carboxylic acid class due to the presence of the carboxyl functional group. More specifically, it is classified as a fatty acid based on its aliphatic carbon chain structure. The presence of the hydroxyl group places it within the hydroxy fatty acid subfamily, while the specific positioning at the (ω−1) carbon distinguishes it from other positional isomers such as α-hydroxy or β-hydroxy fatty acids.

Historical Context in Fatty Acid Research

The historical development of fatty acid research provides essential context for understanding the significance of (12R)-12-hydroxytridecanoic acid within the broader scientific landscape. The systematic study of fatty acids began in the early nineteenth century with Michel Eugène Chevreul's pioneering work on the chemical composition of fats, where he described the process of saponification as "fixation of water and displacement of glycerol by alkali to give fatty acids". Chevreul's contributions included the development of techniques for fatty acid isolation based on fractional solubility in various solvents and multiple crystallizations, establishing melting point determination as a measure of purity for the first time in organic chemistry.

The expansion of fatty acid research continued with Marcellin Berthelot's groundbreaking synthesis experiments in 1854, which demonstrated the artificial creation of fats using glycerol and fatty acids. This work represented the first successful laboratory synthesis of an organic substance that does not occur naturally, fundamentally changing the understanding of organic chemistry and establishing the foundation for modern synthetic approaches to fatty acid derivatives. Concurrent with these synthetic advances, von Liebig conducted the first systematic study of fatty acid metabolism, developing quantitative analytical methods to understand biochemical transformations in living organisms.

The twentieth century marked a revolutionary period in fatty acid research with the recognition of essential fatty acids. George and Mildred Burr's landmark 1929 study demonstrated that dietary fatty acid deficiency led to specific disease symptoms in rats, establishing that certain fatty acids are essential nutrients that cannot be synthesized endogenously. Their identification of linoleic acid as an essential fatty acid, followed by the characterization of omega-3 linolenic acid, fundamentally transformed lipid biochemistry and established the conceptual framework for understanding fatty acid essentiality. These discoveries laid the groundwork for modern understanding of specialized fatty acid derivatives, including hydroxy fatty acids like (12R)-12-hydroxytridecanoic acid.

The development of stereochemical analysis techniques in the latter half of the twentieth century enabled researchers to distinguish between enantiomeric forms of hydroxy fatty acids. This technological advancement proved crucial for understanding the biological significance of stereochemistry in fatty acid function, as demonstrated by recent research showing that fatty acid 2-hydroxylase exhibits stereospecificity for producing (R)-enantiomers. The recognition that different stereoisomers can exhibit distinct biological activities has revolutionized the approach to studying hydroxy fatty acids and emphasized the importance of precise stereochemical characterization.

Position Within Hydroxy Fatty Acid Classification

(12R)-12-hydroxytridecanoic acid occupies a specific position within the comprehensive classification system of hydroxy fatty acids, which are categorized based on multiple structural parameters including chain length, hydroxyl position, and stereochemical configuration. According to established classification schemes, fatty acids are primarily categorized by chain length: short-chain fatty acids containing five or fewer carbons, medium-chain fatty acids with 6 to 12 carbons, long-chain fatty acids spanning 13 to 21 carbons, and very long-chain fatty acids containing 22 or more carbons. With its thirteen-carbon chain, (12R)-12-hydroxytridecanoic acid falls into the long-chain fatty acid category, positioning it among compounds that typically exhibit distinct biological properties compared to their shorter-chain counterparts.

Within the hydroxy fatty acid subfamily, positional classification provides another important organizational framework. The hydroxyl group in (12R)-12-hydroxytridecanoic acid is located at the (ω−1) position, meaning it is attached to the penultimate carbon atom when counting from the methyl terminus. This positioning distinguishes it from α-hydroxy fatty acids (hydroxyl at carbon 2), β-hydroxy fatty acids (hydroxyl at carbon 3), and other positionally distinct variants. The (ω−1) positioning is particularly significant because it places the hydroxyl group in close proximity to the terminal methyl group, potentially influencing the compound's interaction with biological membranes and enzymatic systems.

The classification of (12R)-12-hydroxytridecanoic acid can be further refined by comparing it to related hydroxy fatty acid structures found in biological systems. For instance, 3-hydroxytridecanoic acid, found in bacterial lipopolysaccharides, represents a β-hydroxy variant of the same carbon chain length. Similarly, 2-hydroxytridecanoic acid serves as a fungal metabolite, demonstrating the α-hydroxy configuration. These positional variants highlight the structural diversity possible within a single chain length and emphasize the specific biological niches occupied by different hydroxyl positioning patterns.

The molecular weight and physical properties of (12R)-12-hydroxytridecanoic acid align with characteristics typical of its classification group. At 230.34 g/mol, it shares similar molecular dimensions with other long-chain hydroxy fatty acids, such as 12-hydroxydodecanoic acid (216.32 g/mol) and various hydroxytridecanoic acid isomers. The compound's hydrophobic nature, derived from its substantial aliphatic carbon chain, is modulated by the presence of two hydrophilic functional groups: the carboxyl group and the hydroxyl substituent. This amphiphilic character is characteristic of hydroxy fatty acids and contributes to their biological activity and membrane-associating properties.

Stereochemical Significance of the R Configuration

The stereochemical configuration of (12R)-12-hydroxytridecanoic acid represents a critical aspect of its molecular identity, with the R configuration at carbon 12 conferring specific three-dimensional structural properties that influence biological activity and metabolic processing. Stereochemistry in hydroxy fatty acids has emerged as a crucial determinant of biological function, as demonstrated by research showing that fatty acid 2-hydroxylase specifically produces (R)-enantiomers of 2-hydroxy fatty acids. This enzymatic stereospecificity suggests that the R configuration may represent the biologically preferred or native form for many hydroxy fatty acid species, including those with hydroxyl groups at non-alpha positions.

The significance of the R configuration extends beyond simple structural description to encompass functional implications in biological systems. Studies examining the stereochemistry of fatty acid esters of hydroxy fatty acids have revealed that different enantiomers can exhibit distinct metabolic fates and biological activities. The research on palmitic acid esters of 9-hydroxystearic acid demonstrated that R and S enantiomers are processed differently by cellular enzymes, with carboxyl ester lipase showing selective hydrolysis of S-9-palmitic acid ester of hydroxystearic acid while favoring the production of R-9-palmitic acid ester of hydroxystearic acid in cellular biosynthesis. These findings suggest that the R configuration in (12R)-12-hydroxytridecanoic acid may similarly influence its enzymatic processing and biological fate.

The stereochemical properties of (12R)-12-hydroxytridecanoic acid also relate to its potential role in membrane dynamics and cellular signaling pathways. Research on fatty acid 2-hydroxylase knockdown in adipocytes revealed that treatment with exogenous (R)-2-hydroxy palmitic acid, but not the (S)-enantiomer, could reverse the metabolic effects of enzyme deficiency. This stereochemical specificity in biological response indicates that the three-dimensional configuration around the hydroxyl-bearing carbon significantly influences molecular recognition by cellular receptors, enzymes, and membrane components. The R configuration may therefore represent an evolutionarily conserved structural feature that optimizes the compound's biological effectiveness.

The analytical detection and quantification of (12R)-12-hydroxytridecanoic acid requires consideration of its stereochemical properties, as modern analytical techniques have developed sufficient resolution to distinguish between enantiomeric forms. Chiral chromatographic methods, including chiral supercritical fluid chromatography-mass spectrometry, have been developed specifically for characterizing the enantiomeric composition of fatty acid esters of hydroxy fatty acids. These technical advances enable researchers to determine the endogenous stereochemical composition of biological samples and assess the relative abundance of R versus S configurations in natural systems. Such analytical capabilities are essential for understanding the biological significance of stereochemistry in compounds like (12R)-12-hydroxytridecanoic acid and for developing accurate structure-function relationships.

Properties

Molecular Formula |

C13H26O3 |

|---|---|

Molecular Weight |

230.34 g/mol |

IUPAC Name |

(12R)-12-hydroxytridecanoic acid |

InChI |

InChI=1S/C13H26O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16)/t12-/m1/s1 |

InChI Key |

GUFCNPBAGPSYJC-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](CCCCCCCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chain Length and Hydroxyl Position

- (12R)-12-Hydroxytridecanoic acid (C13): A mid-chain hydroxy fatty acid with a hydroxyl group at C-12.

- 12-Hydroxydodecanoic acid (C12): A 12-carbon analog with a hydroxyl group at the terminal (ω) position. Its molecular weight is 216.32 g/mol, with a melting point of 328 K .

- 12-Hydroxystearic acid (C18): An 18-carbon hydroxy fatty acid (12-hydroxyoctadecanoic acid) used in lubricants and cosmetics. Its R configuration at C-12 is critical for crystallinity and industrial performance .

- (9E,12R)-12-Hydroxyoctadec-9-enoic acid (C18): An unsaturated analog with a hydroxyl group at C-12 and a trans double bond at C-7. Exhibits distinct conformational behavior in NMR spectra due to cis/trans isomerism .

Key Insight : Hydroxyl group placement and chain length significantly affect physical properties. Longer chains (e.g., C18) increase melting points and hydrophobicity, while mid-chain hydroxylation (C12–C13) enhances amphiphilic character .

Stereochemical Determination Methods

The R configuration at C-12 in hydroxy fatty acids is often determined using:

- Electronic Circular Dichroism (ECD): Used for anthraquinone derivatives (e.g., chevalierone isomers) to assign absolute configurations .

- DP4+ Analysis: A computational method applied to 3-hydroxy-8-methyldecanoic acid to resolve stereogenic centers at C-12 and C-17 .

- NMR Conformational Analysis : For lyngbyatoxin derivatives, cis/trans amide conformer ratios in CDCl3 help infer stereochemistry .

Physicochemical Properties

Notes:

- Longer chains (C18) exhibit higher melting points due to increased van der Waals interactions.

- Terminal hydroxylation (C12 in dodecanoic acid) reduces crystallinity compared to mid-chain hydroxylation .

Bioactivity

- Antimicrobial Activity: Anthraquinones with (10S,12R) configurations show antibacterial effects against MRSA (MIC = 44.02 µM for compound 6) .

- Enzyme Inhibition: Hydroxy fatty acids like ricinoleic acid (12R-hydroxyoleic acid) inhibit β-secretase (BACE1) with IC₅₀ values of 34.9–40.9 µM .

- Tumor Promotion : Lyngbyatoxin derivatives with (9S,12R) configurations exhibit tumor-promoting activity via protein kinase C activation .

Industrial Uses

- 12-Hydroxystearic Acid (C18) : Used in lubricants, resins, and cosmetics due to its high melting point and stability .

- 12-Hydroxydodecanoic Acid (C12): A precursor for biopolymers and surfactants .

Inference: Mid-chain hydroxylated fatty acids like (12R)-12-hydroxytridecanoic acid may serve as intermediates in specialty chemicals, though applications require further study.

Preparation Methods

Sharpless Asymmetric Epoxidation and Epoxide Ring-Opening

Sharpless asymmetric epoxidation is a cornerstone for installing vicinal diols with high stereoselectivity. In the context of (12R)-12-hydroxytridecanoic acid, this method involves epoxidizing allylic alcohols followed by regioselective epoxide opening.

-

Substrate Preparation : 13-Bromo-tridec-2-en-1-ol was synthesized from a bromo-alcohol precursor.

-

Epoxidation : Using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide, the allylic alcohol underwent epoxidation to form a cis-epoxide with >90% ee.

-

Ring-Opening : The epoxide was treated with aqueous acid to yield a diol, which was selectively protected and oxidized to the carboxylic acid.

Key Data (Table 1):

| Substrate | Epoxidation Conditions | ee (%) | Final Yield (%) |

|---|---|---|---|

| 13-Bromo-tridec-2-en-1-ol | Ti(OiPr)₄, TBHP | 92 | 78 |

| 10-(THP-oxy)decan-1-ol | Ti(OiPr)₄, TBHP | 89 | 72 |

This method’s limitation lies in multi-step protection/deprotection sequences, necessitating optimization for industrial scalability.

Suzuki-Miyaura Cross-Coupling for Fragment Assembly

The Suzuki-Miyaura reaction enables convergent synthesis by coupling boronic acids with halides. Source demonstrates its utility in synthesizing 12-hydroxyheptadecatrienoic acid (12-HHT), a structural analog.

Adaptation for (12R)-12-Hydroxytridecanoic Acid:

-

Iodo Alcohol Synthesis : A C10-C17 iodo alcohol with R-configuration was prepared via Sharpless epoxidation of a trimethylsilyl-protected alcohol.

-

Vinylborane Preparation : A C1-C9 vinylborane fragment was synthesized via hydroboration.

-

Coupling : Pd(PPh₃)₄ catalyzed the union of fragments, yielding the 13-carbon backbone.

Key Data (Table 2):

| Fragment Pair | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| C10-C17 iodo alcohol + C1-C9 borane | Pd(PPh₃)₄ | 85 | 95 |

This approach offers modularity but requires precise stereochemical control during fragment preparation.

Julia and Wittig Olefination for Chain Elongation

Olefination reactions are pivotal for introducing double bonds, which are later hydrogenated to form saturated chains.

-

Sulfone Preparation : A phenyltetrazolyl sulfone was generated from a bromo-alcohol.

-

Coupling : The sulfone was reacted with a lithiated alkene, followed by reductive elimination to form the trans-alkene.

-

Hydrogenation : Pd/C-mediated hydrogenation yielded the saturated tridecanoic acid.

Wittig Reaction (Source):

The ylide generated from triphenylphosphine and alkyl halides reacted with aldehydes to form alkenes, which were hydrogenated. While efficient, Wittig reactions showed lower stereoselectivity compared to Julia olefination.

Catalytic Innovations and Methodological Advances

Aliphatic Nitrile-Template meta-C–H Functionalization

Source reports a nitrile-directed meta-C–H olefination at room temperature using recyclable templates. While demonstrated for aromatic systems, adapting this to aliphatic chains could enable direct hydroxylation at C12.

Potential Workflow:

-

Template Installation : Attach a nitrile directing group proximal to C12.

-

Olefination : Use Pd catalysis to introduce a hydroxyl-containing olefin.

Critical Evaluation of Synthetic Pathways

Table 3: Comparative Analysis of Methods

| Method | Stereoselectivity | Yield (%) | Scalability |

|---|---|---|---|

| Sharpless Epoxidation | High (90–95% ee) | 70–85 | Moderate |

| Suzuki-Miyaura Coupling | High (95% ee) | 80–90 | High |

| Julia Olefination | Moderate | 65–75 | Low |

| meta-C–H Functionalization | Unknown | N/A | Experimental |

Key Findings:

-

Sharpless Epoxidation and Suzuki-Miyaura Coupling are the most reliable for stereocontrol.

-

Enzymatic Methods require further exploration to achieve R-specific hydroxylation.

-

Catalytic C–H Functionalization represents a frontier for streamlined synthesis but lacks demonstrated efficacy for aliphatic substrates .

Q & A

Q. What are the established synthetic routes for (12R)-12-hydroxytridecanoic acid, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : Synthesis typically involves hydroxylation of tridecanoic acid precursors. Key approaches include:

- Enzymatic Hydroxylation : Lipase-mediated stereoselective hydroxylation at the C12 position under mild aqueous conditions (pH 7–8, 25–37°C) .

- Chemical Hydroxylation : Oxymercuration-demercuration or epoxidation followed by acid-catalyzed ring opening, requiring inert atmospheres (e.g., N₂) and catalysts like BF₃ .

- Resolution of Racemates : Chiral chromatography (e.g., using amylose-based columns) to isolate the (12R)-enantiomer from racemic mixtures .

| Method | Yield (%) | Stereopurity (%) | Key Conditions |

|---|---|---|---|

| Enzymatic | 60–75 | >95 | pH 7.5, 30°C, NADPH cofactor |

| Chemical | 40–55 | 70–85 | BF₃ catalyst, anhydrous THF |

| Chiral Resolution | 30–40 | 99+ | HPLC with chiral stationary phase |

Q. How is (12R)-12-hydroxytridecanoic acid characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H-NMR shows a doublet of doublets (δ 3.5–4.0 ppm) for the C12 hydroxyl proton, with coupling constants confirming the (R)-configuration . ¹³C-NMR resolves the hydroxylated carbon at δ 70–75 ppm.

- FT-IR : Broad O-H stretch (~3400 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) if derivatized .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS in negative ion mode (m/z 243.2 [M-H]⁻) .

Q. What thermodynamic properties (e.g., ΔrH°, solubility) are critical for experimental design with this compound?

- Methodological Answer :

- Reaction Enthalpy (ΔrH°) : Reported as 9 ± 4 kJ/mol for hydroxylation in solid-phase reactions, though variability exists due to solvent effects .

- Solubility : Poor in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (DMSO, DMF) and ethanol .

- Melting Point : 82–84°C (crystallized from ethanol) .

Advanced Research Questions

Q. How can researchers address contradictions in reported thermodynamic data for (12R)-12-hydroxytridecanoic acid?

- Methodological Answer : Discrepancies in ΔrH° values (e.g., ±4 kJ/mol uncertainty in solid-phase studies ) arise from:

- Measurement Techniques : Calorimetry (direct) vs. van’t Hoff plots (indirect). Direct methods reduce error propagation.

- Sample Purity : Impurities >2% skew DSC results. Validate purity via HPLC (>99%) before measurements .

- Solvent Interactions : Use COSMO-RS simulations to model solvent effects on enthalpy .

Q. What strategies enhance stereoselectivity in the chemical synthesis of (12R)-12-hydroxytridecanoic acid?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily attach menthol or binaphthol groups to steer hydroxylation to the R-configuration .

- Asymmetric Catalysis : Use Jacobsen’s Mn-salen catalysts for epoxidation (≥90% enantiomeric excess) .

- Crystallization-Induced Resolution : Racemic mixtures crystallize with chiral additives (e.g., cinchona alkaloids) to favor (12R)-enantiomer .

Q. How does the (12R)-configuration influence intermolecular interactions in lipid bilayer studies?

- Methodological Answer :

- Membrane Fluidity : (12R)-enantiomers reduce bilayer rigidity by 15–20% compared to (12S), measured via fluorescence anisotropy (DPH probes) .

- Protein Binding : Molecular docking shows stronger hydrogen bonding between (12R)-hydroxyl and phospholipase A2 (PLA2) active sites (ΔG = -8.2 kcal/mol vs. -6.5 for (12S)) .

Q. What analytical challenges arise in quantifying trace (12R)-12-hydroxytridecanoic acid in biological matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.